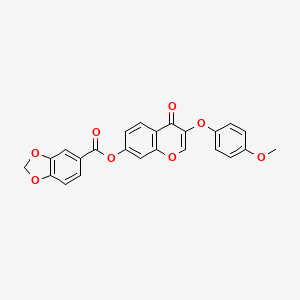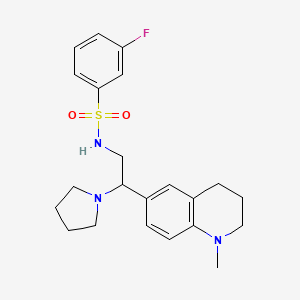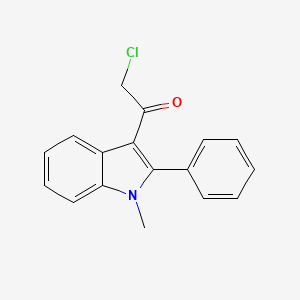![molecular formula C4H11N5O3S B2456479 [1-(1H-Tetrazol-5-yl)ethyl]amine methanesulfonate CAS No. 1609400-75-0](/img/structure/B2456479.png)
[1-(1H-Tetrazol-5-yl)ethyl]amine methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(1H-Tetrazol-5-yl)ethyl]amine methanesulfonate is a chemical compound with the molecular formula C4H11N5O3S. It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1H-Tetrazol-5-yl)ethyl]amine methanesulfonate typically involves the reaction of primary amines with orthoesters and sodium azide. The reaction conditions often include the use of acetic acid as a medium and may involve catalysts such as metallic triflates or imidazolium ionic liquids .
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of microwave irradiation and other advanced techniques can enhance the efficiency and yield of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
[1-(1H-Tetrazol-5-yl)ethyl]amine methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The tetrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, orthoesters, and various catalysts such as zinc salts and metallic triflates. Reaction conditions may involve the use of solvents like acetic acid, nitrobenzene, or isopropanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted tetrazole compounds .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1-(1H-Tetrazol-5-yl)ethyl]amine methanesulfonate is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential as a bioisostere, a molecule that can mimic the biological activity of another molecule. This property makes it useful in the design of new drugs and therapeutic agents .
Medicine
In medicine, this compound is investigated for its potential as an antimicrobial and antifungal agent. Its ability to interact with biological targets makes it a promising candidate for the development of new pharmaceuticals .
Industry
In industry, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of [1-(1H-Tetrazol-5-yl)ethyl]amine methanesulfonate involves its interaction with specific molecular targets and pathways. The tetrazole ring can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo substitution reactions allows it to interact with different biological molecules, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1H-Tetrazole: The parent compound of [1-(1H-Tetrazol-5-yl)ethyl]amine methanesulfonate, known for its high nitrogen content and stability.
5-Substituted Tetrazoles: These compounds have similar structures but different substituents, leading to variations in their chemical and biological properties.
Tetrazole Derivatives: Various derivatives of tetrazole, including those with different functional groups, offer a range of applications in chemistry and medicine.
Uniqueness
This compound stands out due to its specific structure, which combines the tetrazole ring with an amine and methanesulfonate group.
Propiedades
IUPAC Name |
methanesulfonic acid;1-(2H-tetrazol-5-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5.CH4O3S/c1-2(4)3-5-7-8-6-3;1-5(2,3)4/h2H,4H2,1H3,(H,5,6,7,8);1H3,(H,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWRLWXEALNHRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNN=N1)N.CS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Fluoro-2-{[1-(3-fluorobenzoyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2456396.png)




![4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide](/img/structure/B2456404.png)
amino}acetamide](/img/structure/B2456405.png)

![6-[(3-chlorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2456407.png)





